(S)-Pyrrolidin-3-ylmethanol
CAS No.: 110013-19-9
Cat. No.: VC20742270
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110013-19-9 |
---|---|
Molecular Formula | C5H11NO |
Molecular Weight | 101.15 g/mol |
IUPAC Name | [(3S)-pyrrolidin-3-yl]methanol |
Standard InChI | InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m0/s1 |
Standard InChI Key | QOTUIIJRVXKSJU-YFKPBYRVSA-N |
Isomeric SMILES | C1CNC[C@H]1CO |
SMILES | C1CNCC1CO |
Canonical SMILES | C1CNCC1CO |
Introduction
Chemical Identity and Structure
(S)-Pyrrolidin-3-ylmethanol is a chiral compound belonging to the pyrrolidine family. The compound contains a five-membered pyrrolidine ring with a hydroxymethyl group at the 3-position in the S-configuration. This stereochemistry is crucial for its biological activity and synthetic utility.
Nomenclature and Identification
The compound is known by several names in scientific literature and commercial catalogs. Its primary chemical identifiers are summarized in the table below:
Parameter | Value |
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IUPAC Name | (S)-Pyrrolidin-3-ylmethanol |
CAS Registry Number | 110013-19-9 |
Molecular Formula | C5H11NO |
Molecular Weight | 101.15 g/mol |
Synonyms | L-β-Prolinol, (3S)-3-Pyrrolidinemethanol, (S)-3-Pyrrolidinemethanol, 3-(S)-Hydroxymethylpyrrolidine, (S)-3-Pyrrolidin-Methanol, L-beta-Prolinol, 3-Pyrrolidinemethanol, (S)- |
This compound features a secondary amine as part of the pyrrolidine ring and a primary alcohol functional group in the side chain. The stereocenter at the 3-position of the pyrrolidine ring is in the S-configuration, which is a critical determinant of its biological activity and synthetic utility .
Physical and Chemical Properties
(S)-Pyrrolidin-3-ylmethanol possesses distinctive physicochemical properties that influence its handling, storage, and applications in synthetic chemistry.
Physical Properties
The compound exists as a hygroscopic substance with specific thermal characteristics. Its physical properties are summarized in the following table:
Property | Value |
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Physical State | Hygroscopic solid |
Melting Point | 174-176°C |
Boiling Point | 176°C |
Density | 0.978 g/cm³ |
Flash Point | 90°C |
Water Solubility | Slightly soluble |
pKa | 14.93±0.10 (Predicted) |
The relatively high melting and boiling points are indicative of significant intermolecular forces, likely hydrogen bonding between the hydroxyl and amine functional groups .
Stability and Reactivity
(S)-Pyrrolidin-3-ylmethanol is sensitive to environmental conditions and requires specific storage conditions to maintain its chemical integrity:
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Hygroscopic nature: The compound readily absorbs moisture from the atmosphere, which can affect its purity and reactivity.
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Storage recommendations: Should be kept under inert gas (nitrogen or argon) at 2-8°C to prevent degradation.
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Reactivity: Contains both nucleophilic secondary amine and primary alcohol functional groups, making it valuable for various chemical transformations .
Synthetic Applications
The compound serves as a valuable building block in organic synthesis, particularly in medicinal chemistry for the development of pharmaceutically active compounds.
Role in Pharmaceutical Synthesis
(S)-Pyrrolidin-3-ylmethanol has been utilized as a key intermediate in the synthesis of several biologically active compounds, including:
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Preparation of pyridoindoles as kinase inhibitors for treating kinase-associated diseases .
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Synthesis of chiral pyrrolidine derivatives that serve as scaffolds in drug discovery.
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Development of dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment .
Stereoselective Synthesis
The stereochemistry of (S)-Pyrrolidin-3-ylmethanol makes it particularly valuable in asymmetric synthesis. Research has demonstrated its utility in:
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Stereoselective reductive amination reactions.
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Synthesis of chiral 3-substituted pyrrolidines using (S,S)-(+)-pseudoephedrine as a chiral auxiliary .
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Preparation of stereospecific pharmaceutically relevant compounds, including:
Biological and Pharmacological Relevance
Despite being primarily a synthetic intermediate rather than a therapeutic agent itself, (S)-Pyrrolidin-3-ylmethanol's derivatives have significant biological applications.
Kinase Inhibition
Compounds synthesized using (S)-Pyrrolidin-3-ylmethanol have demonstrated activity as kinase inhibitors:
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Derivatives have been developed as Bcr-Abl kinase inhibitors for treating chronic myelogenous leukemia (CML).
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PD180970, a pyrido[2,3-d]pyrimidine derivative synthesized using similar chemistry, has shown activity against Bcr-Abl mutations that are resistant to imatinib .
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Such compounds induce apoptosis in Bcr-Abl-expressing leukemic cells, presenting potential therapeutic options for imatinib-resistant CML .
Other Therapeutic Applications
Research indicates that derivatives of (S)-Pyrrolidin-3-ylmethanol have potential applications in:
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Development of DPP-IV inhibitors for treating type 2 diabetes.
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Synthesis of muscarinic ligands for neurological applications.
Parameter | Classification |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, Respiratory irritation) |
Precautionary Statements | P261-P280a-P304+P340-P305+P351+P338-P405-P501a |
Hazard Codes | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
These classifications indicate that the compound can cause irritation to the skin, eyes, and respiratory system upon exposure .
Analytical Characterization
Analytical techniques are essential for confirming the identity, purity, and stereochemical integrity of (S)-Pyrrolidin-3-ylmethanol.
Spectroscopic Analysis
Several spectroscopic methods can be employed for the characterization of (S)-Pyrrolidin-3-ylmethanol:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and confirms stereochemistry.
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Infrared (IR) Spectroscopy: Identifies functional groups (hydroxyl, amine).
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Mass Spectrometry: Confirms molecular weight and fragmentation pattern.
Chromatographic Methods
Chromatographic techniques are valuable for assessing the purity of (S)-Pyrrolidin-3-ylmethanol:
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High-Performance Liquid Chromatography (HPLC): Often employing chiral columns to confirm enantiomeric purity.
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Gas Chromatography (GC): Useful for volatile derivatives.
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Thin-Layer Chromatography (TLC): For rapid purity assessment and reaction monitoring.
Research Developments
Recent research utilizing (S)-Pyrrolidin-3-ylmethanol has focused on several key areas:
Pharmaceutical Applications
Development of novel drug candidates incorporating the (S)-Pyrrolidin-3-ylmethanol scaffold:
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Investigation of pyrido[2,3-d]pyrimidine derivatives as alternatives to imatinib for treating chronic myelogenous leukemia .
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Research into dual 5-HT6 and D3 receptor antagonists containing pyrrolidine moieties .
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Development of kinase inhibitors for various therapeutic applications .
Synthetic Methodology
Advances in synthetic approaches involving (S)-Pyrrolidin-3-ylmethanol:
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Stereoselective synthesis methodologies for preparing complex heterocyclic compounds.
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Use of heteroaryl-lithium reagents as hydroxycarbonyl anion equivalents in conjugate addition reactions with (S,S)-(+)-pseudoephedrine as chiral auxiliary .
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Development of efficient protocols for the stereocontrolled formal conjugate addition of hydroxycarbonyl anion equivalents to α,β-unsaturated carboxylic acid derivatives .
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